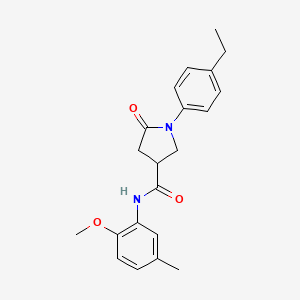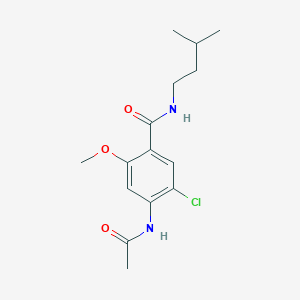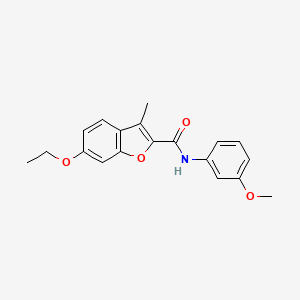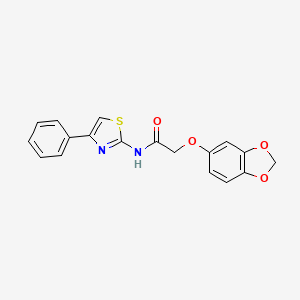
1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes an ethylphenyl group, a methoxy-methylphenyl group, and a pyrrolidine ring with a carboxamide group
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the ethylphenyl and methoxy-methylphenyl groups. The synthetic route typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Ethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Introduction of the Methoxy-Methylphenyl Group: This can be done through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Medicine: It could be investigated for its potential therapeutic properties and effects on various biological targets.
Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in a biological system or its function as a catalyst in a chemical reaction. Detailed studies would be required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar structural features, such as other pyrrolidine derivatives or compounds with similar functional groups
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-4-15-6-8-17(9-7-15)23-13-16(12-20(23)24)21(25)22-18-11-14(2)5-10-19(18)26-3/h5-11,16H,4,12-13H2,1-3H3,(H,22,25) |
InChI Key |
FYVNRZOGSNRSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11166518.png)

![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbutanamide](/img/structure/B11166524.png)
![methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B11166538.png)


![2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11166550.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166571.png)
![N-(4-methylbenzyl)-2-({[3-(propanoylamino)phenyl]carbonyl}amino)benzamide](/img/structure/B11166582.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11166592.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanehydrazide](/img/structure/B11166598.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166600.png)
![N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11166604.png)
